molecular formula C23H19ClN2O B11331929 3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

Cat. No.: B11331929
M. Wt: 374.9 g/mol
InChI Key: WUVAZWIXYJLLNP-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a 3-chloro group and an indole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzoyl chloride, indole, and phenylethylamine.

    Formation of Intermediate: The first step involves the reaction of 3-chlorobenzoyl chloride with phenylethylamine to form an intermediate amide.

    Coupling Reaction: The intermediate amide is then coupled with indole under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The compound can be reduced to modify the benzamide or indole groups.

    Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced benzamide or indole derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide: Unique due to the presence of both indole and benzamide moieties.

    N-[2-(1H-indol-3-yl)ethyl]benzamide: Lacks the chloro substitution, which may affect its biological activity.

    3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide: Similar structure but with an acetamide group instead of benzamide.

Uniqueness

The presence of the 3-chloro group in this compound may enhance its reactivity and biological activity compared to similar compounds without this substitution.

Properties

Molecular Formula

C23H19ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

3-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]benzamide

InChI

InChI=1S/C23H19ClN2O/c24-18-10-6-9-17(13-18)23(27)26-14-20(16-7-2-1-3-8-16)21-15-25-22-12-5-4-11-19(21)22/h1-13,15,20,25H,14H2,(H,26,27)

InChI Key

WUVAZWIXYJLLNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CNC4=CC=CC=C43

Origin of Product

United States

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